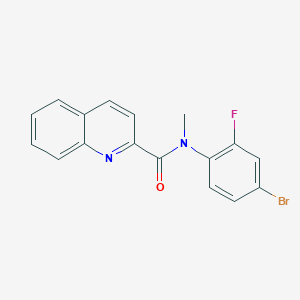
N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide, also known as GSK461364A, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the quinoline carboxamide family and has been found to exhibit anti-cancer properties by inhibiting the activity of polo-like kinase 1 (PLK1).
Mechanism of Action
N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide exerts its anti-cancer effects by inhibiting the activity of PLK1. PLK1 plays a critical role in cell division and proliferation, and its overexpression has been linked to the development and progression of many types of cancer. By inhibiting PLK1, this compound prevents the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-cancer activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It has also been found to inhibit tumor growth in animal models of cancer. In addition, this compound has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide is its selectivity for PLK1. This makes it a promising candidate for cancer therapy, as it is expected to have fewer off-target effects than other kinase inhibitors. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo.
Future Directions
There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide. One area of interest is the development of more potent and selective PLK1 inhibitors based on the structure of this compound. Another area of interest is the identification of biomarkers that can predict the response to this compound in cancer patients. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in cancer therapy.
Synthesis Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with methyl anthranilate to form 4-bromo-2-fluoro-N-methylbenzamide. This intermediate is then reacted with 2-chloroquinoline-3-carboxylic acid to produce this compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to selectively inhibit the activity of PLK1, a protein kinase that plays a critical role in cell division and proliferation. PLK1 is overexpressed in many types of cancer and is therefore a promising target for cancer therapy.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-N-methylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O/c1-21(16-9-7-12(18)10-13(16)19)17(22)15-8-6-11-4-2-3-5-14(11)20-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPQLUQIZWNBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Br)F)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethylbenzamide](/img/structure/B7646710.png)
![(2R)-2-[(3-chloro-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7646729.png)
![4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one](/img/structure/B7646732.png)
![N-[2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-yl]acetamide](/img/structure/B7646746.png)
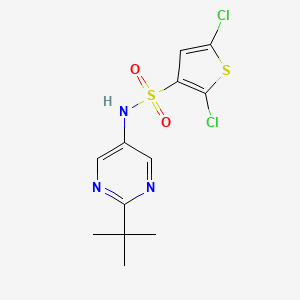
![N-[4-[[2-(trifluoromethyl)phenyl]methoxy]phenyl]acetamide](/img/structure/B7646754.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide](/img/structure/B7646762.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-ethyl-N-(4-fluorophenyl)acetamide](/img/structure/B7646767.png)
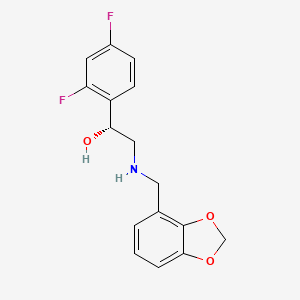
![3-[(2S)-2-hydroxy-2-phenylethyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B7646781.png)
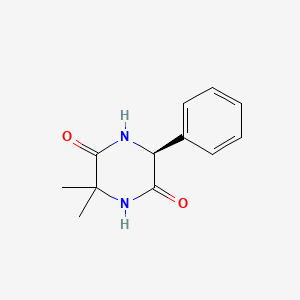
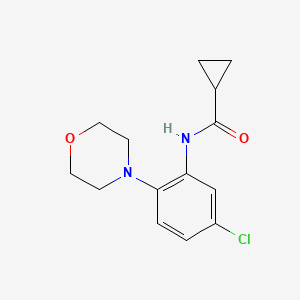

![(2S)-2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B7646821.png)